molecular formula C22H26N2O B1295447 p-Octyloxybenzylidene p-cyanoaniline CAS No. 41682-73-9

p-Octyloxybenzylidene p-cyanoaniline

Cat. No.: B1295447
CAS No.: 41682-73-9
M. Wt: 334.5 g/mol
InChI Key: OUUJTVZTPFJGMR-UHFFFAOYSA-N
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Description

p-Octyloxybenzylidene p-cyanoaniline: is an organic compound with the molecular formula C22H26N2O. It is known for its unique structural properties, which include a benzylidene group attached to a cyanoaniline moiety, with an octyloxy substituent on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Octyloxybenzylidene p-cyanoaniline typically involves a condensation reaction between p-octyloxybenzaldehyde and p-cyanoaniline. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to meet the required specifications for commercial applications .

Chemical Reactions Analysis

Types of Reactions: p-Octyloxybenzylidene p-cyanoaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

p-Octyloxybenzylidene p-cyanoaniline has several scientific research applications, including:

Mechanism of Action

The mechanism by which p-Octyloxybenzylidene p-cyanoaniline exerts its effects is primarily related to its molecular structure. The presence of the benzylidene and cyanoaniline groups allows for strong intermolecular interactions, which are crucial for its liquid crystalline behavior. The octyloxy substituent enhances the compound’s solubility and stability in organic solvents, making it suitable for various applications. The molecular targets and pathways involved include interactions with other liquid crystalline molecules and electronic components in devices .

Comparison with Similar Compounds

  • p-Methoxybenzylidene p-cyanoaniline
  • p-Ethoxybenzylidene p-cyanoaniline
  • p-Butoxybenzylidene p-cyanoaniline

Comparison: p-Octyloxybenzylidene p-cyanoaniline is unique due to the presence of the octyloxy group, which provides enhanced solubility and stability compared to its shorter alkoxy chain counterparts. This makes it particularly suitable for applications requiring high-performance liquid crystalline materials and organic electronic devices .

Properties

IUPAC Name

4-[(4-octoxyphenyl)methylideneamino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O/c1-2-3-4-5-6-7-16-25-22-14-10-20(11-15-22)18-24-21-12-8-19(17-23)9-13-21/h8-15,18H,2-7,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUJTVZTPFJGMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41682-73-9
Record name p-Octyloxybenzylidene-p-cyanoaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041682739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying the refractive index of p-Octyloxybenzylidene p-cyanoaniline, particularly in the infrared region?

A1: this compound belongs to a class of materials known as liquid crystals. These materials exhibit unique optical properties, including birefringence, which makes their refractive index dependent on the polarization and direction of light. Understanding the refractive index of liquid crystals, especially in the infrared region, is crucial for various applications, including:

  • Molecular Interactions: Studying how the refractive index changes with factors like wavelength, temperature, and molecular interactions provides valuable insights into the material's structure and behavior. []

Q2: How does hydrogen bonding influence the properties of this compound?

A: The research demonstrates that hydrogen bonding significantly affects the refractive index of this compound. When mixed with p-n-alkyl benzoic acid (nBA), the resulting hydrogen-bonded mesogens exhibit higher refractive indices compared to the pure compounds. [] This observation suggests that hydrogen bonding leads to stronger intermolecular interactions, impacting the material's overall optical properties. Further investigation into these interactions can contribute to a deeper understanding of how to tailor the properties of liquid crystal mixtures for specific applications.

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